molecular formula C₁₇H₁₆ClNO₅S B1146089 Asenapine 11-Hydroxysulfate-13CD3 CAS No. 1391745-00-8

Asenapine 11-Hydroxysulfate-13CD3

Cat. No.: B1146089
CAS No.: 1391745-00-8
M. Wt: 381.83
InChI Key:
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Preparation Methods

The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves several synthetic routes and reaction conditions. One method includes the synthesis of Asenapine followed by its hydroxylation and subsequent sulfation to obtain Asenapine 11-Hydroxysulfate. The isotope labeling with 13CD3 is achieved through specific chemical reactions that incorporate the isotopic label into the compound .

Chemical Reactions Analysis

Asenapine 11-Hydroxysulfate-13CD3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Asenapine 11-Hydroxysulfate-13CD3 has several scientific research applications:

Mechanism of Action

Asenapine 11-Hydroxysulfate-13CD3 exerts its effects through its interaction with various molecular targets and pathways. Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which enhances dopamine and acetylcholine efflux in the brain. This mechanism helps in improving cognitive function and reducing negative symptoms in patients with schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Asenapine 11-Hydroxysulfate-13CD3 can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Asenapine 11-Hydroxysulfate-13CD3 involves the conversion of Asenapine to its 11-hydroxy derivative, followed by sulfation and deuteration.", "Starting Materials": [ "Asenapine", "Sulfur trioxide", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Asenapine is dissolved in methanol and reacted with sulfur trioxide to form the 11-hydroxy derivative.", "The 11-hydroxy derivative is then dissolved in deuterium oxide and reacted with sodium hydroxide to form the deuterated sulfate salt.", "The deuterated sulfate salt is then isolated and purified to obtain Asenapine 11-Hydroxysulfate-13CD3." ] }

CAS No.

1391745-00-8

Molecular Formula

C₁₇H₁₆ClNO₅S

Molecular Weight

381.83

Synonyms

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate)

Origin of Product

United States

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